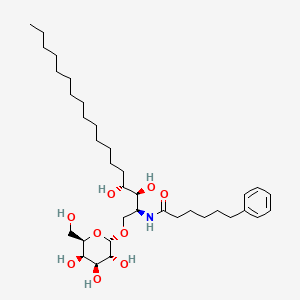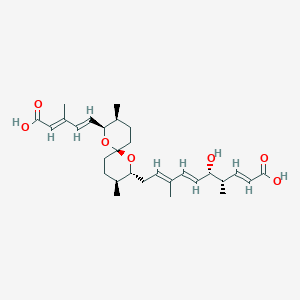
2,5-ジオキソピロリジン-1-イルメチルフタレート
説明
Methyl 2-[(succinimidooxy)carbonyl]benzoate, also known as Methyl 2-[(succinimidooxy)carbonyl]benzoate, is a useful research compound. Its molecular formula is C13H11NO6 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-[(succinimidooxy)carbonyl]benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-[(succinimidooxy)carbonyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(succinimidooxy)carbonyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗てんかん研究
研究者は、この化合物の誘導体を抗てんかん特性について調査してきました。 ある研究では、動物のてんかんモデルにおいて広範囲にわたる活性を示すハイブリッド化合物の合成が報告され、てんかん治療における潜在的な応用が示唆されています .
疼痛管理
抗てんかん特性を調べた同じ研究では、特定の誘導体が、マウスにおける強直性疼痛モデルや神経障害性疼痛モデルを含む疼痛モデルにおいて効果的であることも発見されました。 これは、新しい鎮痛剤を開発する上で役割を果たすことを示唆しています .
カルシウムチャネル調査
この化合物の誘導体は、Cav 1.2(L型)チャネルによって媒介されるカルシウム電流の研究に使用されてきました。 これらのチャネルの理解は、心血管および神経系の研究にとって重要であり、筋収縮や神経伝達物質の放出において重要な役割を果たしています .
代謝安定性評価
薬物動態学において、この化合物は、代謝安定性の評価に使用されてきました。代謝安定性は、薬物の活性の持続時間とヒトの体における分解を決定するために不可欠です。 この情報は、薬物の安全性と有効性にとって不可欠です .
シトクロムP450酵素相互作用
シトクロムP450酵素との相互作用は、もう1つの応用分野です。 これらの酵素は、多くの薬物の代謝に関与しており、新しい化合物との相互作用を理解することは、薬物相互作用と潜在的な副作用を予測するために不可欠です .
作用機序
- The primary target of 2,5-Dioxopyrrolidin-1-yl methyl phthalate is believed to be calcium channels , specifically the Cav 1.2 (L-type) channels . These channels play a crucial role in regulating calcium influx into cells.
- 2,5-Dioxopyrrolidin-1-yl methyl phthalate inhibits calcium currents mediated by Cav 1.2 channels. This inhibition affects calcium influx, which is essential for neuronal signaling and synaptic transmission .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
Methyl 2-[(succinimidooxy)carbonyl]benzoate plays a significant role in biochemical reactions, particularly in the N-phthaloylation of amino acids and amino acid derivatives . This compound interacts with various enzymes and proteins, facilitating the modification of amino acids, which is crucial for studying protein structure and function. The nature of these interactions involves the formation of stable covalent bonds between the compound and the amino acid residues, leading to the formation of N-phthaloylated products .
Cellular Effects
Methyl 2-[(succinimidooxy)carbonyl]benzoate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modifying amino acids and proteins within the cell . This compound can alter the function of enzymes and proteins, leading to changes in cellular activities such as signal transduction, metabolic pathways, and gene regulation .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-[(succinimidooxy)carbonyl]benzoate involves its ability to form covalent bonds with amino acid residues in proteins . This interaction leads to the inhibition or activation of enzymes, depending on the specific amino acid residues modified. The compound can also influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[(succinimidooxy)carbonyl]benzoate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular activities, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Methyl 2-[(succinimidooxy)carbonyl]benzoate vary with different dosages in animal models. At lower doses, the compound can effectively modify amino acids and proteins without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on cellular function and overall health . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Methyl 2-[(succinimidooxy)carbonyl]benzoate is involved in various metabolic pathways, particularly those related to amino acid metabolism . The compound interacts with enzymes and cofactors that facilitate the modification of amino acids, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Methyl 2-[(succinimidooxy)carbonyl]benzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is essential for its activity and effectiveness in modifying amino acids and proteins .
Subcellular Localization
The subcellular localization of Methyl 2-[(succinimidooxy)carbonyl]benzoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s activity and function, as they determine the specific proteins and enzymes that the compound can interact with . The compound’s localization within the cell influences its ability to modify amino acids and proteins, leading to changes in cellular activities .
特性
IUPAC Name |
2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-19-12(17)8-4-2-3-5-9(8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJSYLHKJRKNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447792 | |
| Record name | Methyl 2-[(succinimidooxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438470-19-0 | |
| Record name | Methyl 2-[(succinimidooxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-[(succinimidooxy)carbonyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) in peptide chemistry?
A1: Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) is a highly effective reagent for introducing a phthaloyl protecting group onto amino acids and peptide derivatives []. This process, known as N-phthaloylation, is essential in peptide synthesis to prevent unwanted side reactions with the amino group.
Q2: What are the advantages of using MSB for N-phthaloylation compared to other reagents?
A2: The research highlights several advantages of using MSB for N-phthaloylation:
- High Efficiency: MSB demonstrates excellent yields in N-phthaloylation reactions with various substrates, including α-amino acids, α-amino alcohols, dipeptides, α-amino carboxamides, and α-amino esters [].
- Racemization-Free: A critical aspect of peptide synthesis is preserving the stereochemistry of the amino acids. MSB excels in this regard, ensuring the reaction proceeds without racemization []. This is crucial for maintaining the biological activity of the synthesized peptides.
- Simple Procedure: The N-phthaloylation protocol using MSB is straightforward, making it a user-friendly reagent for peptide chemists [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















